molecular formula C10H9N3O3S B2501020 N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide CAS No. 743472-93-7

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B2501020
CAS No.: 743472-93-7
M. Wt: 251.26
InChI Key: YQFGYUZICLDCGN-UHFFFAOYSA-N
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Description

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-oxopropyl group and linked via an amide bond to a furan-2-carboxamide moiety. The compound’s structure allows for diverse derivatization, enabling optimization of physicochemical properties and target interactions.

Properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-6(14)5-8-11-10(17-13-8)12-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFGYUZICLDCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiadiazole precursors. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the furan and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reduction/Oxidation Reactions

The 2-oxopropyl substituent on the thiadiazole ring undergoes selective redox transformations:

Key Reaction
Oxo group (C=O)NaBH4MeOH, 50°CHydroxy group (C-OH)\text{Oxo group (C=O)} \xrightarrow[\text{NaBH}_4]{\text{MeOH, 50°C}} \text{Hydroxy group (C-OH)}

ReagentConditionsProductYieldSource
Sodium borohydrideMethanol, 50°C3-(2-hydroxypropyl)thiadiazole derivative85–90%
Concentrated HNO₃CH₂Cl₂, 0°C, 40 min3-(2-nitroxypropyl)thiadiazole derivative75%
  • Mechanism : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting other functional groups . Subsequent nitration with HNO₃ introduces a nitrooxy group at the β-position of the propane chain .

Nucleophilic Substitution

The thiadiazole ring participates in electrophilic aromatic substitution (EAS) due to electron-deficient nature:

Example Reaction
Thiadiazole-H+R-XThiadiazole-R+HX\text{Thiadiazole-H} + \text{R-X} \rightarrow \text{Thiadiazole-R} + \text{HX}

Electrophile (R-X)CatalystProductApplicationSource
3,4-Dichlorophenyl isothiocyanatep-Toluenesulfonic acid5-(3,4-dichlorophenylamino) derivativeAntibacterial agents
PiperidineNone5-piperidinyl derivativeBioactivity modulation
  • Regioselectivity : Substitution occurs exclusively at the C5 position of the thiadiazole ring

Scientific Research Applications

Antimicrobial Activity

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide has been studied for its antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study found that related thiadiazole compounds demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. A study highlighted the role of thiadiazole derivatives in reducing inflammation markers in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines, which positions this compound as a candidate for treating inflammatory diseases .

Anticancer Potential

Research has explored the anticancer properties of thiadiazole derivatives, including this compound. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

Drug-Likeness and Bioavailability

The pharmacokinetic profile of this compound has been assessed using computational methods to evaluate its drug-likeness. Parameters such as lipophilicity, absorption, distribution, metabolism, and excretion (ADME) were analyzed. The results indicated favorable characteristics for oral bioavailability and gastrointestinal absorption .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated models
Anticancer ActivityInduced apoptosis in cancer cell lines with minimal toxicity to normal cells
Drug-Likeness AnalysisFavorable ADME profile indicating potential as an oral drug candidate

Mechanism of Action

The mechanism by which N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to biological effects. The furan ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

  • Structure: Incorporates a 4-methylphenoxy group at the furan’s 5-position.
  • Molecular Formula : C₁₈H₁₇N₃O₄S (MW: 371.41 g/mol) .
  • Key Differences: Enhanced lipophilicity due to the 4-methylphenoxy substitution, improving membrane permeability compared to the parent compound. Synthesis: Available commercially (Vitas-M Lab ID: STK950107) with a purity of ≥90% .

5-[(3-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

  • Structure: 3-methylphenoxy substitution at the furan’s 5-position.
  • Molecular Formula : C₁₈H₁₇N₃O₄S (MW: 371.41 g/mol) .
  • Commercial Availability: Priced at $574/mg (90% purity), indicating higher synthesis complexity than the parent compound .

Aromatic and Halogenated Derivatives

5-(Naphthalen-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide (M17-B4)

  • Structure : Naphthalen-2-yl group at the furan’s 5-position.
  • Molecular Formula : C₂₁H₁₇N₃O₃S (MW: 414.09 g/mol) .
  • Synthesis: 76% yield with 95.1% purity; characterized by ¹H NMR and HRMS . Activity: Evaluated as a small-molecule inhibitor of androgen receptor dimerization in prostate cancer .

5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

  • Structure : 2,4-Dichlorophenyl substitution at the furan’s 5-position.
  • Molecular Formula : C₁₆H₁₁Cl₂N₃O₃S (MW: 396.25 g/mol) .
  • Key Differences :
    • Electronegative chlorine atoms improve solubility in polar solvents (pKb = -6.46) and enhance hydrophobic interactions in target binding.
    • Applications : Included in ChemDiv’s 1.7M screening libraries for kinase and cancer targets .

Benzofuran and Brominated Analogs

N-[3-(2-Oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

  • Structure : Benzofuran replaces furan, increasing aromatic surface area.
  • Synthesis : Produced via recyclization of N-acylthioureas (Scheme 2, ).
  • Key Differences :
    • Benzofuran’s extended conjugation may enhance stability and bioavailability.
    • Activity : Explored for anticancer properties, though specific data are pending publication .

5-Bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

  • Structure : Bromine atom at the furan’s 5-position.

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
Parent Compound None 309.35 Baseline structure for SAR studies
4-Methylphenoxy Derivative 4-Methylphenoxymethyl 371.41 Kinase inhibition, improved lipophilicity
3-Methylphenoxy Derivative 3-Methylphenoxymethyl 371.41 Commercial availability, high cost
Naphthalen-2-yl Derivative (M17-B4) Naphthalen-2-yl 414.09 Prostate cancer research, high yield
2,4-Dichlorophenyl Derivative 2,4-Dichlorophenyl 396.25 Solubility-enhanced, kinase screening
Benzofuran Analog Benzofuran-2-carboxamide 335.37 Anticancer potential, unique synthesis

Key Research Findings

  • Synthetic Accessibility: Derivatives with phenoxy or aromatic substitutions (e.g., naphthalen-2-yl) are synthesized with yields >75%, while halogenated variants face commercial discontinuation due to feasibility issues .
  • Biological Relevance : The 2,4-dichlorophenyl derivative’s inclusion in multiple screening libraries underscores its promise in targeting kinases and allosteric protein sites .
  • Structure-Activity Relationship (SAR): Lipophilic groups (e.g., 4-methylphenoxy) enhance membrane permeability, whereas electronegative substituents (e.g., Cl) improve solubility and target binding .

Biological Activity

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3SC_{10}H_{9}N_{3}O_{3}S. The compound features a furan ring and a thiadiazole moiety, which are known for their diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC10H9N3O3S
Molecular Weight239.26 g/mol
CAS Number743472-93-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Synthesis of the Thiadiazole Ring : Reaction of thiosemicarbazide with carboxylic acids under dehydrating conditions.
  • Coupling Reaction : Formation of the amide bond using coupling reagents such as EDCI and DMAP in an organic solvent.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study investigating various thiadiazole compounds, this compound was found to inhibit the growth of several bacterial strains effectively. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial species tested .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated that this compound significantly reduced cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:

Cell LineIC50 (µM)Treatment Duration
LoVo20048 hours
MCF-715048 hours

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased accumulation in G0/G1 phase cells .

Case Studies

  • Study on Cell Viability : In a comparative analysis, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin when tested on LoVo cells .
  • Apoptosis Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cell populations in both LoVo and MCF-7 cell lines after 48 hours of exposure .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes involved in cell proliferation and apoptosis pathways. The thiadiazole ring may enhance binding affinity to these targets due to its electron-withdrawing nature .

Q & A

Q. What are the optimal synthetic routes for N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-thiadiazole core, followed by functionalization with furan-2-carboxamide and 2-oxopropyl groups. Key steps include:

  • Cyclocondensation : Formation of the thiadiazole ring using thiourea derivatives and α-haloketones under reflux in ethanol .
  • Amide Coupling : Introduction of the furan-2-carboxamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Post-functionalization : Alkylation or nucleophilic substitution to attach the 2-oxopropyl group .

Q. Critical Parameters :

  • Temperature : Excess heat during cyclocondensation can lead to ring-opening side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency but require rigorous drying to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Table 1: Synthesis Optimization Data

StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
Thiadiazole formationThiourea, ClCH₂COClEtOH806592%
Amide couplingEDC, HOBtDMF257895%
Alkylation2-bromoacetoneAcetone506090%

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?

Methodological Answer: Structural validation requires a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm the thiadiazole ring protons; δ 6.2–6.8 ppm corresponds to furan protons .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm verify the 2-oxopropyl and amide groups .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₁₁H₁₀N₃O₂S requires [M+H]⁺ = 260.0492) .
  • FT-IR : Stretching bands at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N) validate functional groups .

Q. Common Pitfalls :

  • Residual solvents in NMR (e.g., DMSO-d₆) may obscure key signals; lyophilization is recommended.
  • Isomeric impurities in MS require tandem MS/MS fragmentation for differentiation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer: Discrepancies often arise from variations in assay conditions or cellular models. To address this:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 panels for anticancer profiling .
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen against target enzymes (e.g., DHFR for antimicrobial activity, topoisomerase II for anticancer effects) .
    • Transcriptomics : RNA-seq can identify differentially expressed genes in treated vs. untreated cells to clarify mode of action .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., furan-thiadiazole hybrids) to identify SAR trends .

Q. Table 2: Bioactivity Data Comparison

StudyTarget (IC₅₀, μM)ModelKey FindingReference
AE. coli (12.5)Broth microdilutionPotent bactericidal activity
BMCF-7 cells (8.3)MTT assayApoptosis via caspase-3 activation

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to enhance oral bioavailability .
  • Isotope Labeling : Use ¹⁴C-labeled analogs for ADME studies to track metabolic pathways .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to slow oxidative degradation .

Q. Key Metrics :

  • Half-life (t₁/₂) : Aim for >4 hours in murine hepatocyte assays.
  • Plasma Protein Binding : Use equilibrium dialysis to assess % binding; <90% is ideal for tissue penetration.

Q. How can computational methods guide the optimization of this compound’s selectivity for a target protein?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target pockets (e.g., bacterial dihydrofolate reductase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and identify critical residues (e.g., Asp27 in DHFR) .
  • QSAR Modeling : Develop 2D/3D-QSAR models with MOE to correlate substituent effects (e.g., logP, H-bond donors) with activity .

Case Study :
Docking of the 2-oxopropyl group into DHFR’s hydrophobic pocket showed a ΔG of -9.2 kcal/mol, suggesting strong binding. MD simulations revealed stable H-bonds with Thr121 over 80 ns .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup before LC-MS/MS analysis .
  • Low Sensitivity : Derivatize with dansyl chloride to enhance UV absorption (λ = 254 nm) .
  • Degradation in Solution : Prepare fresh stock solutions in DMSO and store at -80°C under argon .

Q. Validation Parameters :

  • LOQ : ≤10 ng/mL in spiked plasma.
  • Recovery : ≥85% via standard addition method.

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